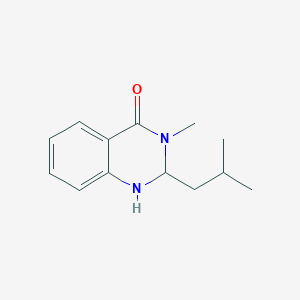
2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of an anthranilic acid derivative with an isobutyl ketone in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction may produce various dihydroquinazolinone compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
Quinazolinone: A closely related compound with similar structural features.
Dihydroquinazolinone: Another related compound with a reduced quinazolinone ring.
Isoquinoline: A structurally similar compound with different biological activities.
Uniqueness
2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substituents and the resulting biological activities. Its isobutyl and methyl groups may confer distinct properties compared to other quinazolinone derivatives.
生物活性
2-Isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the class of quinazolinones, which have garnered attention for their diverse biological activities. This article presents a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinazolinone core with isobutyl and methyl substituents. Its molecular formula is C12H16N2O, and it has a molecular weight of 204.27 g/mol. The compound exhibits specific spectral characteristics as shown in the following table:
| Spectral Data | Value |
|---|---|
| Melting Point | 125-126 °C |
| Solubility | Soluble in DMSO |
| NMR (1H) | δ 8.73 (d), δ 7.63 (dd), δ 7.37-7.23 (m), δ 6.84 (d), δ 5.65 (d) |
| NMR (13C) | δ 163.2, δ 142.3, δ 134.2, δ 129.1 |
Anticancer Activity
Quinazolinones have been studied for their anticancer potential due to their ability to induce apoptosis in cancer cells. A notable case study involved a series of synthesized quinazolinones that showed cytotoxic effects against various cancer cell lines including glioblastoma multiforme and breast adenocarcinoma . Although specific data for this compound is not available, its structural characteristics suggest it could possess similar properties.
The biological activity of quinazolinones often involves the inhibition of key enzymes or pathways within target organisms or cells. For example:
- Inhibition of Enzymes : Quinazolinones can inhibit enzymes essential for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through various mechanisms including mitochondrial disruption and caspase activation.
Case Studies
- Antimycobacterial Activity : A study on quinazolinone derivatives revealed that certain compounds effectively inhibited Mtb growth in vitro with low cytotoxicity profiles . This suggests that further exploration into derivatives like this compound could yield valuable insights.
- Cytotoxicity Against Tumor Cells : Research on thiosemicarbazones derived from quinazolinones showed potent cytotoxic effects against glioblastoma and breast cancer cell lines at nanomolar concentrations . This indicates a potential avenue for investigating the anticancer effects of similar compounds.
属性
IUPAC Name |
3-methyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)8-12-14-11-7-5-4-6-10(11)13(16)15(12)3/h4-7,9,12,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUZNKWTSCVVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC=CC=C2C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














